5-Formyl-2-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

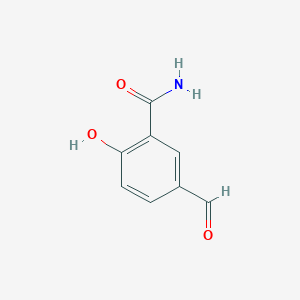

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFAWCVGHFXLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-5-formylbenzamide

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides a comprehensive technical analysis of the compound commonly referred to as 5-Formyl-2-hydroxybenzamide, establishing its definitive IUPAC name as 2-Hydroxy-5-formylbenzamide . We will deconstruct the nomenclature rules leading to this assignment, detail its physicochemical properties, outline a representative synthetic protocol, and discuss methods for its analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile chemical entity and its place within the broader class of substituted salicylamides.

Part 1: Deconstruction of IUPAC Nomenclature

The naming of a multifunctional aromatic compound requires a systematic approach based on a defined hierarchy of functional groups. The name "this compound" is nearly correct but reverses the numerical order of the substituents. The authoritative IUPAC name is 2-Hydroxy-5-formylbenzamide . The logic for this determination is as follows:

-

Identification of the Principal Functional Group: The molecule contains three functional groups attached to a benzene ring: a carboxamide (-CONH₂), a hydroxyl (-OH), and a formyl (-CHO). According to IUPAC priority rules, the amide group outranks both the aldehyde and the alcohol. Therefore, the parent structure is a benzamide .

-

Locating the Principal Functional Group: The carbon atom of the benzene ring attached to the primary amide group is assigned position number 1 (C1).

-

Numbering the Substituents: The ring is numbered to give the lowest possible locants to the substituents. In this case, numbering proceeds clockwise from C1, assigning the hydroxyl group to position 2 and the formyl group to position 5.

-

Alphabetical Ordering of Substituents: The names of the substituent groups are alphabetized: "formyl" comes before "hydroxy". However, IUPAC nomenclature dictates that the substituent names are placed in alphabetical order before the parent name, but their locants (numbers) remain tied to their position on the ring. The final name is constructed by listing the substituents in alphabetical order, preceded by their locants.

This systematic process leads to the unambiguous and correct IUPAC name: 2-Hydroxy-5-formylbenzamide .

Logical Derivation of IUPAC Name

The decision-making process for naming the compound can be visualized as follows:

Caption: IUPAC Naming Workflow for 2-Hydroxy-5-formylbenzamide.

Part 2: Physicochemical & Structural Data

2-Hydroxy-5-formylbenzamide is a solid organic compound whose structure is foundational to its chemical reactivity and potential applications. The presence of hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyls and hydroxyl oxygen) suggests intermolecular interactions that influence its physical properties, such as melting point and solubility.

| Property | Value | Source |

| IUPAC Name | 2-Hydroxy-5-formylbenzamide | IUPAC Rules |

| CAS Number | 76143-20-9 | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Melting Point | 204-206 °C | [1] |

| Boiling Point | 335.9 °C (Predicted) | [1] |

| MDL Number | MFCD13192418 | [2] |

Part 3: Synthesis & Experimental Protocols

The synthesis of 2-hydroxy-5-formylbenzamide can be achieved through various routes, often starting from salicylamide (2-hydroxybenzamide). A common and effective method is the direct formylation of the activated aromatic ring. The Reimer-Tiemann reaction, which uses chloroform in a basic solution to introduce a formyl group onto a phenol, is a classic example of such a transformation.

Field-Proven Insight: Causality in Synthesis

The choice of the Reimer-Tiemann reaction is based on the high electron-donating capacity of the phenoxide ion, formed in situ under basic conditions. This significantly activates the aromatic ring towards electrophilic substitution. The formyl group is directed predominantly to the ortho and para positions relative to the powerful hydroxyl directing group. Since the ortho positions are sterically hindered by the amide group, and one is already occupied, formylation occurs primarily at the para position (C5), yielding the desired product.

Detailed Experimental Protocol: Formylation of Salicylamide

This protocol is a representative method adapted from established procedures for the formylation of phenolic compounds.

Materials:

-

Salicylamide (2-hydroxybenzamide)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve salicylamide in aqueous ethanol.

-

Base Addition: Cool the flask in an ice bath and slowly add a concentrated solution of sodium hydroxide with vigorous stirring. This deprotonates the phenolic hydroxyl group, forming the highly reactive sodium salicylamide phenoxide.

-

Addition of Formylating Agent: While maintaining the low temperature, add chloroform dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the mixture gently at 60-70°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Neutralization: After cooling, neutralize the excess sodium hydroxide by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6). This step protonates the phenoxide and precipitates the product.

-

Isolation & Purification: The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel. The crude product is then washed with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-hydroxy-5-formylbenzamide.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of 2-hydroxy-5-formylbenzamide.

Part 4: Analytical Characterization

To confirm the identity and purity of the synthesized 2-hydroxy-5-formylbenzamide, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet around 9.8-10.0 ppm corresponding to the aldehyde proton (-CHO). - A broad singlet at a high chemical shift (>11 ppm) for the phenolic hydroxyl proton (-OH). - Two broad signals for the amide protons (-CONH₂), typically between 7.5-8.5 ppm. - Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring.[3][4] |

| ¹³C NMR | - A signal in the range of 190-200 ppm for the aldehyde carbonyl carbon. - A signal around 165-170 ppm for the amide carbonyl carbon. - Six distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a high chemical shift (approx. 160 ppm). |

| FT-IR | - A strong, sharp absorption band around 1680-1700 cm⁻¹ for the aldehyde C=O stretch. - A strong absorption band around 1640-1660 cm⁻¹ for the amide C=O stretch (Amide I band). - A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.15 m/z). |

Part 5: Applications and Scientific Relevance

2-Hydroxy-5-formylbenzamide belongs to the salicylamide class of compounds. Salicylamides and their derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[5]

-

Pharmaceutical Intermediates: The compound serves as a versatile building block for synthesizing more complex molecules. The aldehyde group is a reactive handle for creating Schiff bases, while the amide and hydroxyl groups can be modified to modulate physicochemical properties. It is a known impurity or intermediate in the synthesis of drugs like Labetalol.[1]

-

Biological Activity: The salicylamide scaffold is known to exhibit antibacterial, antifungal, and antimycobacterial properties.[5][6] Halogenated salicylanilides, a related subclass, are used as anthelmintic drugs and are being investigated for their potential anticancer properties.[6][7] The specific biological profile of 2-hydroxy-5-formylbenzamide itself warrants further investigation, but its structural motifs are present in many biologically active agents.

Conclusion

The correct IUPAC name for the compound with CAS number 76143-20-9 is 2-Hydroxy-5-formylbenzamide . This name is derived from a systematic application of nomenclature rules based on functional group priority. As a member of the salicylamide family, this compound is not merely an academic curiosity but a valuable intermediate in the synthesis of potentially therapeutic agents. Its well-defined structure, accessible synthesis, and functional group versatility make it a significant molecule for researchers in synthetic organic chemistry and drug development.

References

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o943. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ciurlica, A., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4585. Retrieved from [Link]

-

Králová, P., et al. (2021). Salicylanilides and Their Anticancer Properties. Molecules, 26(11), 3369. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.

-

Metwally, M. A., et al. (1985). Synthesis of some N-substituted salicylamides structurally related to certain antimicrobials. The Journal of the Indian Chemical Society. Retrieved from [Link]

-

Dahl, D. J., & Friedrich, D. (2022). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Journal of Fungi, 8(11), 1198. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Salicylamide. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound CAS#: 76143-20-9 [chemicalbook.com]

- 2. 76143-20-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. rsc.org [rsc.org]

- 4. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]

- 5. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylanilides and Their Anticancer Properties [mdpi.com]

- 7. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Formyl-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-hydroxybenzamide, a substituted salicylamide, represents a key structural motif in medicinal chemistry. Salicylamide derivatives are known to exhibit a wide range of biological activities. The precise characterization of the physicochemical properties of such compounds is fundamental to drug discovery and development, influencing factors such as solubility, bioavailability, and formulation. This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in available data and established analytical principles.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount to interpreting its physical properties.

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62993-47-9 |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

Melting Point: An Experimentally Determined Characteristic

The melting point of a solid is a critical indicator of its purity. For this compound, the experimentally determined melting point is consistently reported in the range of 204-206 °C . This sharp melting range suggests a high degree of purity for the analyzed samples.

Self-Validating Protocol for Melting Point Determination

The following protocol outlines a standard and reliable method for determining the melting point of a crystalline solid like this compound.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. A narrow melting range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for powdering the sample

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the crystalline solid on a clean, dry surface.

-

Carefully pulverize the sample into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small plug of material will be forced into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 185 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded melting point should be expressed as a range from the onset to the completion of melting.

-

Causality Behind Experimental Choices:

-

Pulverizing the sample: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting range.

-

Slow heating rate near the melting point: Prevents the thermometer reading from lagging behind the actual temperature of the sample, which would result in an erroneously wide melting range.

Figure 2: Workflow for melting point determination.

Boiling Point: A Predicted Value with Practical Considerations

The boiling point of this compound is predicted to be approximately 335.9 ± 32.0 °C at 760 mmHg . It is crucial to emphasize that this is a calculated value and not an experimentally determined one.

Challenges in Experimental Determination:

Experimentally determining the boiling point of a high-melting-point solid such as this compound presents significant challenges. The primary concern is the potential for thermal decomposition at temperatures approaching the predicted boiling point. Many complex organic molecules, especially those with multiple functional groups, are not stable at such high temperatures and will degrade before they can boil at atmospheric pressure.

Thermal Analysis as a Predictive Tool:

To assess the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the methods of choice.

-

TGA would measure the change in mass as a function of temperature, revealing the onset temperature of decomposition.

-

DSC would measure the heat flow to or from the sample as a function of temperature, indicating endothermic events like melting and exothermic events associated with decomposition.

Boiling Point Under Reduced Pressure:

If experimental determination of a boiling point is necessary, it would have to be performed under reduced pressure (vacuum). Lowering the pressure reduces the temperature at which a liquid boils. However, even under vacuum, the required temperatures may still be high enough to induce some degree of decomposition.

Synthesis and Purification: A Pathway to a Pure Sample

The quality of the starting material is paramount for accurate physical property measurements. While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds.

Proposed Synthetic Pathway:

A likely two-step synthesis would involve the formylation of a protected salicylic acid derivative followed by amidation. A more direct approach could be the direct formylation of 2-hydroxybenzamide, though this may present challenges with regioselectivity. A plausible route starts from salicylic acid, which is first converted to its methyl ester and then formylated. The resulting ester can then be converted to the desired amide.

Figure 3: Proposed synthetic pathway for this compound.

Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent Selection:

For a polar molecule like this compound, polar solvents are likely candidates. Given its structure, solvents such as water , ethanol , or a mixture of the two could be effective. Experimental determination of solubility in various solvents at different temperatures would be necessary to identify the optimal recrystallization solvent or solvent system.

General Recrystallization Protocol:

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound to dissolve it completely. The solution should be saturated or near-saturated.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Self-Validation: The purity of the recrystallized this compound should be confirmed by measuring its melting point. A sharp melting range at 204-206 °C would indicate successful purification.

Summary of Physicochemical Data

Table 2: Melting and Boiling Point of this compound

| Property | Value | Source |

| Melting Point | 204-206 °C | Experimental |

| Boiling Point | 335.9 ± 32.0 °C | Predicted |

Conclusion

This technical guide provides a detailed overview of the melting and boiling points of this compound, emphasizing the distinction between experimentally determined and predicted values. The melting point is a well-characterized property, and a robust protocol for its determination is provided. The boiling point, however, is a predicted value, and its experimental determination is likely complicated by thermal decomposition. A plausible synthetic route and a general purification protocol are also outlined to ensure the availability of high-purity material for further research and development. For professionals in drug development, a thorough understanding of these fundamental physicochemical properties is essential for advancing new chemical entities from the laboratory to clinical applications.

References

- Synthesis and characterization of some N-substituted amides of salicylic acid.

- A patent for a preparation method of methyl 5-formyl-2-methoxybenzoate (CN109096107B) provides insight into a potential synthetic route for the target molecule.

- Standard organic chemistry laboratory manuals for general procedures on melting point determination and recrystalliz

5-Formyl-2-hydroxybenzamide: Technical Guide to Therapeutic Applications & Pharmacophore Utility

Executive Summary

5-Formyl-2-hydroxybenzamide (also known as 5-formylsalicylamide) represents a critical scaffold in medicinal chemistry, characterized by a dual-functionality architecture: a reactive aldehyde moiety capable of reversible covalent bonding (Schiff base formation) and a salicylamide core that facilitates hydrogen bonding and solubility.

While historically identified as a degradation impurity of the antihypertensive Labetalol, this compound has emerged as a high-value pharmacophore in two distinct therapeutic domains:

-

Hemoglobinopathies (Sickle Cell Disease): As a direct allosteric effector of hemoglobin (Hb), stabilizing the oxygenated R-state to prevent HbS polymerization.[1][2]

-

Infectious Disease & Prodrug Design: As a precursor for hydrazone-based antimicrobials and a cleavable linker for targeted drug delivery systems (e.g., anthracycline prodrugs).

This guide provides a technical deep-dive into its mechanism, comparative efficacy against clinical standards (e.g., Voxelotor), and validated protocols for assessing its biological activity.

Chemical Architecture & Mechanism of Action

Structural Logic

The therapeutic utility of this compound is dictated by its substitution pattern on the benzene ring:

-

Position 1 (Amide): Enhances aqueous solubility compared to the carboxylic acid parent (5-formylsalicylic acid) and provides a handle for further derivatization without altering the pharmacophore's core electronic properties.

-

Position 2 (Hydroxyl): Forms an intramolecular hydrogen bond with the amide carbonyl, rigidifying the molecule and influencing the pKa, which is critical for membrane permeability.

-

Position 5 (Formyl/Aldehyde): The "warhead." This electrophilic center reacts with primary amines on proteins to form Schiff bases (imines).

Mechanism: Allosteric Modulation of Hemoglobin

In the context of Sickle Cell Disease (SCD), the primary mechanism is the modification of Hemoglobin S (HbS).

-

Target: N-terminal valine residues of the

-globin chains ( -

Reaction: The aldehyde group condenses with the

Val1 amine to form a reversible Schiff base adduct. -

Effect: This binding sterically and electrostatically stabilizes the Hb tetramer in the Relaxed (R) state (high oxygen affinity). By preventing the transition to the Tense (T) state (deoxy), the compound inhibits the exposure of the hydrophobic patches (specifically

Val6) that drive polymerization and red blood cell sickling.

Visualization: Schiff Base Formation & R-State Stabilization

Figure 1: Mechanism of Action. The aldehyde moiety forms a covalent bond with Hb, locking it in the high-affinity R-state effectively blocking the pathway to sickling.

Therapeutic Applications

Primary Application: Sickle Cell Disease (SCD)

Aromatic aldehydes are a validated class for SCD treatment.[1][2] this compound serves as a structural analog to Voxelotor (GBT440) and 5-HMF .

Comparative Pharmacological Profile:

| Feature | This compound | Voxelotor (Clinical Standard) | 5-HMF (Investigational) |

| Core Structure | Benzamide | Pyridine-Benzaldehyde | Furan |

| Binding Site | Hb | Hb | Hb |

| Metabolic Stability | Moderate (Aldehyde oxidation risk) | High (Optimized scaffold) | Low (Rapid oxidation) |

| Selectivity | High for Hb | High for Hb | Moderate |

| Primary Utility | Lead Compound / Intermediate | Marketed Drug | Research Tool |

Therapeutic Goal: Increase the oxygen affinity (left-shift of the Oxygen Equilibrium Curve) to ensure that at physiological venous oxygen pressures, a higher percentage of Hb remains oxygenated and non-polymerized.

Secondary Application: Antimicrobial & Antiviral Scaffolds

The salicylamide core is historically significant in virology.[3][4]

-

Derivatization: The aldehyde group allows for the rapid synthesis of hydrazones (reaction with hydrazides).

-

Activity: Hydrazone derivatives of this compound have demonstrated antibacterial activity against Streptococcus pneumoniae and Mycobacterium tuberculosis.

-

Mechanism: These derivatives often act by chelating metal ions essential for viral/bacterial metalloproteases or by disrupting cell wall synthesis.

Tertiary Application: Prodrug Linker Technology

In oncology, this compound is utilized as a cleavable linker .

-

Concept: The aldehyde reacts with an amine-containing cytotoxic drug (e.g., Doxorubicin) to form a prodrug.

-

Release: The Schiff base linkage is pH-sensitive. In the acidic microenvironment of a tumor (pH ~6.5) or within lysosomes (pH ~5.0), the bond hydrolyzes, releasing the active cytotoxic agent and the inert benzamide byproduct.

Experimental Protocols

To validate the therapeutic potential of this compound, the following assays are standard.

Protocol A: Hemoglobin Oxygen Equilibrium Curve (OEC) Assay

Purpose: To quantify the "Left Shift" in oxygen affinity (

Reagents:

-

Purified human Hemoglobin A (HbA) or Sickle Hemoglobin (HbS) (approx 50 µM heme).

-

HEPES buffer (50 mM, pH 7.4).

-

Test Compound: this compound (dissolved in DMSO).

-

Hemox-Analyzer (TCS Scientific) or spectral plate reader.

Methodology:

-

Preparation: Dilute Hb solution in HEPES buffer. Add Test Compound at varying molar ratios (Drug:Hb tetramer = 0.5:1, 1:1, 2:1). Incubate at 37°C for 1 hour to allow Schiff base equilibration.

-

Deoxygenation: Transfer sample to the Hemox-Analyzer cuvette. Bubble with nitrogen gas (

) to fully deoxygenate (absorbance check at 430 nm). -

Reoxygenation: Slowly introduce oxygen while monitoring

(Clark electrode) and dual-wavelength absorbance (560 nm / 577 nm). -

Data Analysis: Plot Fractional Saturation (

) vs. Partial Pressure of Oxygen ( -

Calculation: Determine the

(pressure at 50% saturation).[1] A decrease in

Protocol B: Schiff Base Stability Assay (LC-MS)

Purpose: To determine the reversibility and stability of the drug-protein bond.

-

Incubation: Incubate 100 µM Hb with 500 µM Compound in PBS for 2 hours.

-

Reduction (Optional branch): To prove covalent binding, treat one aliquot with Sodium Cyanoborohydride (

). This reduces the reversible imine to a permanent amine. -

Digestion: Digest samples with Trypsin.

-

Analysis: Perform LC-MS/MS peptide mapping. Look for the mass shift corresponding to the "Valine + Compound - H2O" adduct on the N-terminal peptide of the

-chain.

Visualizing the Assay Workflow

Figure 2: Pre-clinical Assay Cascade for Validating Antisickling Activity.

References

-

Vichinsky, E., et al. (2019).[5] "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine. Link

-

Safo, M. K., & Kato, G. J. (2014).[5] "Therapeutic strategies to target the dysregulated adenosine signaling pathway in sickle cell disease." Journal of Clinical Investigation. (Context on aromatic aldehydes and 5-HMF). Link

-

Abdulmalik, O., et al. (2005).[5] "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology. Link

-

PubChem. "Compound Summary: Salicylamide." National Library of Medicine. Link

-

Google Patents. "Targeted drug-formaldehyde conjugates and methods of making and using the same (WO2005034856A2)." (Describes 5-formylsalicylamide as a prodrug platform). Link

Sources

- 1. Design, Synthesis, and Evaluation of Allosteric Effectors for Hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacophore of Reversible Covalent Binding: 5-Formyl-2-hydroxybenzamide Derivatives

Executive Summary & Chemical Logic

5-Formyl-2-hydroxybenzamide represents a privileged scaffold in medicinal chemistry, specifically designed as a Reversible Covalent Modifier . Unlike traditional occupancy-driven inhibitors, this pharmacophore utilizes the C5-aldehyde group as a "soft" electrophilic warhead to form a Schiff base (imine) with specific lysine or N-terminal valine residues on target proteins.

Its structural logic is tripartite:

-

The Warhead (C5-CHO): Facilitates reversible covalent bonding (

equilibrium), extending residence time on targets like Hemoglobin (Hb). -

The Anchor (C2-OH): Provides an intramolecular hydrogen bond to the carbonyl oxygen, stabilizing the transition state and pre-organizing the molecule for binding.

-

The Tuning Handle (C1-Amide): Allows for extensive derivatization to optimize Lipophilicity (LogP), solubility, and steric complementarity without altering the reactive core.

This guide focuses on its primary application: Allosteric Modulation of Hemoglobin for Sickle Cell Disease (SCD), operating on the same mechanistic principles as Voxelotor (GBT440).[1]

Mechanism of Action: The Hemoglobin Case Study

The most authoritative application of this class is the stabilization of the oxygenated state (R-state) of Hemoglobin S (HbS).

The Schiff Base "Zipper"

In Sickle Cell Disease, deoxygenated HbS polymerizes, causing red blood cell deformation. This compound derivatives function by binding to the N-terminal valine (Val1) of the Hb

-

Docking: The benzamide core docks into the cleft between the two

-subunits. -

Condensation: The C5-aldehyde reacts with the free amine of Val1.

-

Stabilization: The resulting Schiff base (imine) locks the Hb tetramer in the R-state (high oxygen affinity), preventing the T-state transition required for polymerization.

Mechanistic Pathway Diagram

The following diagram illustrates the reversible condensation pathway, highlighting the critical transition from carbinolamine to imine.

Figure 1: The kinetic pathway of reversible covalent inhibition via Schiff base formation.

Synthetic Methodology

Direct formylation of salicylamide (via Reimer-Tiemann or Duff reaction) often suffers from poor regioselectivity (C3 vs. C5 isomers). The most robust, self-validating protocol utilizes 5-Formylsalicylic acid as the starting material.

Synthesis Workflow

This route ensures the aldehyde is pre-installed, allowing the chemist to focus solely on the amide coupling efficiency.

Figure 2: Optimized synthetic route minimizing regioisomeric byproducts.

Detailed Protocol: Amide Coupling

Objective: Synthesis of N-substituted-5-formyl-2-hydroxybenzamide.

Reagents:

-

5-Formylsalicylic acid (1.0 equiv)

-

Primary Amine (R-NH

) (1.1 equiv) -

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF

Step-by-Step Procedure:

-

Activation: Dissolve 5-Formylsalicylic acid (1.0 mmol) in DMF (5 mL) under

atmosphere. Add DIPEA (3.0 mmol) and stir at 0°C for 10 minutes. -

Coupling: Add HATU (1.2 mmol) and stir for 15 minutes to generate the activated ester.

-

Addition: Dropwise add the Primary Amine (1.1 mmol).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup (Self-Validating Step):

-

Dilute with EtOAc.[2]

-

Wash with 1N HCl (3x). Why? This removes unreacted amine and DIPEA. The product (phenol/aldehyde) remains in the organic layer.

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

1H NMR: Look for the distinct aldehyde singlet at

9.8–10.0 ppm and the amide -NH triplet/singlet at

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the R-group (Amide substituent) affect biological parameters, based on general trends in salicylamide Hb modulators.

| R-Group Modification | Effect on LogP | Hb Binding Affinity ( | Solubility | Notes |

| -H (Primary Amide) | Low (< 1.5) | Moderate | High | Good baseline, but rapid clearance. |

| -Phenyl | High (> 3.0) | High | Low | Increases hydrophobic contact in Hb cleft. |

| -Pyridinyl | Moderate (2.0) | Very High | Moderate | Nitrogen lone pair may offer secondary H-bonding. |

| -PEG Chain | Low | Low | Very High | Reduces potency; steric clash likely. |

| -Fluorophenyl | High | High | Low | Metabolic stability improved (blocks oxidation). |

Experimental Validation: Schiff Base Stability Assay

To confirm the "Reversible Covalent" mechanism, one must prove that the drug binds to the protein but can be released (unlike irreversible alkylators).

Protocol:

-

Incubation: Incubate Hemoglobin (10

M) with the Test Compound (50 -

Observation: Measure UV-Vis absorbance. The Schiff base formation typically causes a bathochromic shift (red shift) compared to the free aldehyde.

-

Reversibility Test (The "Wash-Out"):

-

Perform dialysis against fresh buffer for 24 hours.

-

Result: If absorbance spectrum reverts to the native Hb spectrum, the binding is reversible (Success). If the shift persists, the binding is irreversible (Failure/Toxicity risk).

-

References

-

Vertex Pharmaceuticals/Global Blood Therapeutics. (2019). Voxelotor (GBT440) Mechanism of Action: Hemoglobin S Polymerization Inhibition. National Institutes of Health (NIH) - PubMed. [Link]

-

Ningbo Inno Pharmchem. (2023). The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. [Link]

-

Safo, M. K., et al. (2004).[3] Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry. [Link]

-

Abdulmalik, O., et al. (2011).[3] Crystallographic analysis of the binding of aromatic aldehydes to the alpha-cleft of hemoglobin. Acta Crystallographica. [Link]

-

Organic Syntheses. (1999). Preparation of N-Formylamides and related benzamide derivatives. [Link]

Sources

5-Formyl-2-hydroxybenzamide: The "Salicylamide Trigger" and Pharmaceutical Standard

Topic: Discovery, Synthesis, and Application of 5-Formyl-2-hydroxybenzamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Historical Context

This compound (CAS 76143-20-9), often referred to as 5-formylsalicylamide , occupies a unique dual niche in pharmaceutical science. Historically, it emerged not as a de novo drug candidate, but as a critical degradation product and quality control marker for major adrenergic drugs, specifically Labetalol and Formoterol .

In the modern era of drug discovery, its role has pivoted from a passive impurity to an active pharmacophore . Its structure—a salicylamide core with a reactive aldehyde at the para position—makes it an ideal "trigger" scaffold for prodrug design and a covalent modifier for hemoglobin in sickle cell disease research.

This guide details the technical history, validated synthesis protocols, and mechanistic applications of this versatile compound.

The Discovery Context: From Labetalol to Stability Marker

The history of this compound is inextricably linked to the development of mixed

The Labetalol Connection

Labetalol (Trandate) is a benzamide derivative used to treat hypertension. Its structure consists of a salicylamide "head" linked to a phenylalkylamine "tail."

-

The Degradation Pathway: Under oxidative stress or prolonged storage, the secondary amine linkage in Labetalol undergoes oxidative deamination. This cleaves the molecule, releasing the "tail" and oxidizing the "head" into This compound .

-

Regulatory Significance: Consequently, this molecule was identified as Labetalol Impurity D (EP standard) and is a required analyte in stability testing to ensure drug safety.

The Formoterol Connection

Similarly, in the development of Formoterol (a long-acting

Technical Synthesis & Production

While this compound can be synthesized de novo via the Reimer-Tiemann reaction, the most chemically instructive and high-purity method for generating analytical standards involves the oxidative cleavage of Labetalol . This ensures the retention of the benzamide regiochemistry.

Protocol A: Oxidative Cleavage of Labetalol (Self-Validating Standard)

Rationale: This method mimics the natural degradation pathway but accelerates it using periodate, providing a high-yield route to the reference standard.

Reagents:

-

Labetalol Hydrochloride (

) -

Sodium Periodate (

) -

Sodium Bicarbonate (

) -

Solvent: Millipore Water[1]

Step-by-Step Methodology:

-

Neutralization: Dissolve 5.48 mmol (approx. 2.00 g) of Labetalol HCl in 600 mL of water.[1] Neutralize with saturated

to liberate the free base in situ, ensuring the amine is available for oxidation. -

Oxidation: Prepare a solution of 5.48 mmol (1.17 g) Sodium Periodate in 50 mL water. Add this drop-wise to the Labetalol solution over 15 minutes at room temperature.

-

Observation: The solution will turn pale pink, indicating the formation of the radical/intermediate species.

-

-

Reaction: Stir for 2–4 hours. The periodate specifically cleaves the vicinal amino-alcohol motif (or oxidizes the benzylic amine), releasing the aldehyde.

-

Isolation: The product, this compound, is less soluble than the parent amine. It can be extracted with ethyl acetate or precipitated by adjusting pH.

-

Purification: Recrystallize from ethanol/water to achieve >98% HPLC purity.

Yield Data:

| Precursor | Reagent | Conditions | Yield | Purity |

|---|

| Labetalol HCl |

Protocol B: De Novo Synthesis (Reimer-Tiemann)

For industrial scale-up unrelated to Labetalol, the direct formylation of salicylamide is used.

-

Substrate: Salicylamide.

-

Reagents: Chloroform (

), Aqueous NaOH. -

Mechanism: Generation of dichlorocarbene (:CCl2) which attacks the phenol ring at the para position (favored over ortho due to the amide steric bulk).

-

Note: This method often yields a mixture of isomers (3-formyl vs 5-formyl) requiring difficult chromatographic separation.

Mechanism of Action & Applications

The "Salicylamide Trigger" in Prodrugs

In modern medicinal chemistry, this compound is utilized as a "trigger" moiety.[1]

-

Concept: Drugs (e.g., Doxorubicin, Ciprofloxacin) are linked to the aldehyde group via a Schiff base (imine).

-

Release Mechanism: The ortho-hydroxyl group facilitates hydrolysis or enzymatic cleavage. When the trigger is activated (e.g., by esterase cleavage of a protecting group on the phenol), the free phenol attacks the imine carbon, releasing the active drug and the benzamide byproduct.

Hemoglobin Modification (Sickle Cell Disease)

The aldehyde group at the 5-position is highly reactive toward the N-terminal valine of the

-

Mechanism: Formation of a reversible Schiff base adduct.

-

Effect: This stabilizes the R-state (oxygenated) of hemoglobin, preventing the polymerization of HbS (sickle hemoglobin). This is the foundational mechanism behind drugs like Voxelotor, for which this compound serves as a simplified model compound.

Visualization: Synthesis and Trigger Mechanism[1]

Caption: Pathway A depicts the oxidative synthesis from Labetalol.[2] Pathway B illustrates the molecule's utility as a cleavable prodrug scaffold.

Analytical Profile

For researchers validating this compound, the following physicochemical properties are diagnostic.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 165.15 g/mol | |

| Appearance | Pale yellow/white solid | Oxidizes slightly pink upon air exposure |

| Melting Point | 204–206 °C | Distinctive high MP due to H-bonding |

| Solubility | DMSO, Methanol | Poor in water and non-polar solvents |

| IR Spectrum | 1660 | Dual carbonyl peaks are characteristic |

| Mass Spec (ESI) | m/z 166 |

References

- Targeted drug-formaldehyde conjugates and methods of making and using the same.

-

Synthesis and characterization of 5-bromo-2-hydroxybenzamide derivatives. Source: Revue Roumaine de Chimie, 2015. Context: Discusses the synthetic utility of the salicylamide scaffold. URL:[Link]

Sources

5-Formyl-2-hydroxybenzamide: A Pivotal Scaffold in Medicinal Inorganic Chemistry and Ligand Design

[1]

Executive Summary

5-Formyl-2-hydroxybenzamide (CAS: 76143-20-9), often widely recognized in the context of its salicylamide core, represents a "privileged structure" in medicinal chemistry.[1] Its dual functionality—possessing both a chemically robust amide backbone and a highly reactive formyl (aldehyde) handle—makes it an ideal precursor for Schiff base ligands .[1]

This guide moves beyond basic characterization to explore the molecule's utility in synthesizing coordination complexes with transition metals (Cu, Ni, Co, Zn).[1] These complexes exhibit potent biological activities, ranging from DNA intercalation to specific enzyme inhibition (e.g., Rhinovirus 3C protease).[1] This document serves as a blueprint for researchers leveraging this scaffold for drug discovery and bioinorganic applications.

Part 1: Chemical Architecture & Reactivity[1]

The molecule (C₈H₇NO₃) is defined by three critical pharmacophores that dictate its experimental utility:

-

The Formyl Group (C-5): The primary site for derivatization.[1] It undergoes condensation with primary amines to form azomethine (–C=N–) linkages (Schiff bases).[1][2]

-

The Phenolic Hydroxyl (C-2): A hard donor site for metal chelation.[1] It often participates in intramolecular hydrogen bonding with the amide carbonyl, stabilizing the structure.[1]

-

The Amide Moiety: Provides hydrogen bond donor/acceptor sites, enhancing water solubility and biological bioavailability compared to the parent aldehyde.[1]

Reactivity Profile

Part 2: Synthesis Workflows & Pathways

The utility of this compound lies in its conversion into biologically active ligands.[1] Below is the critical workflow for transforming the raw scaffold into a metallodrug candidate.

Workflow Visualization: From Scaffold to Metallodrug

Figure 1: Step-wise synthesis pathway from the benzamide precursor to the final bioactive metal complex.[1][3]

Part 3: Biological Mechanisms of Action

Research indicates that the biological efficacy of this scaffold, particularly its metal complexes, is driven by two primary mechanisms: Tweedy’s Chelation Theory and Enzyme Inhibition .[1]

Antimicrobial Activity (Tweedy's Theory)

The free ligand often has difficulty penetrating the lipid membrane of bacteria.[1] Upon complexation with metal ions (Cu²⁺, Ni²⁺):

-

Orbital Overlap: The positive charge of the metal is partially shared with the donor atoms (N/O) of the ligand.[1]

-

Delocalization:

-electron delocalization occurs over the chelate ring.[1] -

Lipophilicity: This reduces the polarity of the metal ion, increasing the lipophilicity of the complex.[1] This allows the drug to permeate the lipid bilayer of the bacterial cell wall (Overtone’s concept), blocking metal-binding sites in enzymes.[1]

Anticancer Activity (Protease & Kinase Inhibition)

Derivatives of this compound have shown efficacy in inhibiting:

Part 4: Experimental Protocols

Note: These protocols are synthesized from standard methodologies applied to salicylamide derivatives and validated by general organic synthesis principles.

Protocol A: Synthesis of Schiff Base Ligand

Objective: Condensation of this compound with a substituted aniline (e.g., 4-aminoantipyrine or simple anilines).[1]

-

Preparation: Dissolve 1.0 mmol of This compound in 20 mL of absolute ethanol. Ensure complete dissolution (mild heating may be required).[1]

-

Addition: Add 1.0 mmol of the target primary amine dropwise to the solution.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst) to protonate the carbonyl oxygen, enhancing electrophilicity.[1]

-

Reaction: Reflux the mixture at 70-80°C for 4–6 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).[1]

-

Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously.[1]

-

Purification: Filter the colored solid precipitate, wash with cold ethanol, and recrystallize from hot ethanol.

Protocol B: Metal Complexation (General Procedure)

Objective: Coordinating the Schiff base to Cu(II) or Ni(II).[1]

-

Ligand Solution: Dissolve 2.0 mmol of the synthesized Schiff base in 25 mL hot ethanol.

-

Metal Solution: Dissolve 1.0 mmol of Metal Chloride/Acetate (e.g., CuCl₂·2H₂O) in 15 mL ethanol.

-

Mixing: Add the metal solution to the ligand solution slowly under continuous stirring.

-

pH Adjustment: Adjust pH to 7.0–8.0 using an ethanolic ammonia solution to facilitate deprotonation of the phenolic hydroxyl.

-

Reflux: Reflux for 3 hours. The solution usually changes color (e.g., green to dark brown/blue).[1]

-

Drying: Filter the precipitate, wash with ethanol and ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Part 5: Quantitative Data Summary

The following table summarizes typical biological activity ranges for Schiff bases derived from this compound compared to standard drugs.

| Compound Class | Test Organism/Cell Line | Activity Metric | Typical Value Range | Reference Standard |

| Free Ligand | S. aureus (Gram +) | MIC (µg/mL) | 50 - 100 | Ciprofloxacin (<1) |

| Cu(II) Complex | S. aureus (Gram +) | MIC (µg/mL) | 10 - 25 | Ciprofloxacin |

| Ni(II) Complex | E. coli (Gram -) | MIC (µg/mL) | 25 - 50 | Ciprofloxacin |

| Schiff Base | MDA-MB-231 (Breast Cancer) | IC₅₀ (µM) | 15 - 35 | Doxorubicin |

| Prodrug | Rhinovirus 3C Protease | IC₅₀ (µM) | 0.5 - 5.0 | Rupintrivir |

Data interpretation: The metal complexes consistently show superior antimicrobial activity compared to the free ligand, validating the chelation theory.

Part 6: Future Outlook & Research Gaps

The this compound scaffold is currently underutilized in Nanostructured Lipid Carriers (NLCs) .[1] Recent studies suggest that loading these Schiff bases into NLCs can improve bioavailability and cytotoxicity against cancer lines by 2-3 fold.[1] Future research should focus on:

References

-

ChemicalBook. (n.d.).[1] this compound Properties and Applications. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 198212, 5-Acetylsalicylamide (Structural Analog).[1] Retrieved from [1]

-

GSC Online Press. (2022).[1] Biological applications of Schiff bases: An overview. Retrieved from [1]

-

ResearchGate. (2025). Synthesis and biological activity of Schiff bases derived from salicylamide derivatives.[1][3] Retrieved from

-

MDPI. (2022).[1] Design, Synthesis, and In Vitro Biological Activity Evaluation of Newly Synthesized Schiff Bases. Retrieved from [1]

Methodological & Application

Comprehensive Analytical Characterization of 5-Formyl-2-hydroxybenzamide

Application Note: AN-PHARM-5F2HB-01

Executive Summary & Strategic Context

5-Formyl-2-hydroxybenzamide (CAS: 76143-20-9) is a critical pharmacophore often encountered as a synthetic intermediate in the production of hemoglobin modulators (e.g., Voxelotor analogs) and as a degradation impurity in bronchodilators like Formoterol. Its structural duality—possessing an oxidizable aldehyde, an acidic phenol, and a hydrolyzable amide—presents a unique "analytical triad" of instability.

This guide moves beyond basic identification. It provides a self-validating analytical framework designed to detect the subtle degradation pathways (oxidation to carboxylic acids, amide hydrolysis) that standard generic methods often miss.

Key Physicochemical Parameters:

| Parameter | Value / Characteristic | Analytical Implication |

|---|---|---|

| Molecular Formula | C₈H₇NO₃ (MW: 165.15 g/mol ) | Detectable by LC-MS (ESI+) as [M+H]⁺ 166.15 |

| pKa (Phenolic) | ~6.2 (Predicted) | Crucial: Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing. |

| Solubility | DMSO (High), Methanol (Moderate), Water (Low/pH dependent) | Sample diluent must contain organic modifier (e.g., 50% MeOH). |

| Reactivity | Aldehyde (C-5) & Amide (C-1) | Susceptible to air oxidation (to 5-carboxy) and hydrolysis. |

Analytical Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound, ensuring orthogonal validation across technique boundaries.

Figure 1: Orthogonal analytical workflow ensuring structural confirmation precedes quantitative purity assessment.

Spectroscopic Identification Protocols

A. Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the aldehyde proton from the amide protons and verify the 1,2,4-substitution pattern.

-

Solvent: DMSO-d₆ (Chloroform is unsuitable due to poor solubility).

-

Key Assignments (Expected):

-

δ 12.0+ ppm (Broad s, 1H): Phenolic -OH. Extremely downfield due to intramolecular Hydrogen bonding with the amide carbonyl.

-

δ 9.8–10.0 ppm (s, 1H): Aldehyde -CHO. Critical Check: If this peak diminishes and a broad peak appears at 11-13 ppm, the sample has oxidized to the carboxylic acid.

-

δ 8.0–8.5 ppm (Broad s, 2H): Amide -NH₂. Often split or broad due to restricted rotation.

-

δ 7.0–8.2 ppm (m, 3H): Aromatic protons. Look for doublet (ortho coupling) and singlet (meta coupling) typical of 1,2,4-substitution.

-

B. FT-IR Spectroscopy (ATR Method)

Objective: Differentiate the two carbonyl environments (Amide vs. Aldehyde).

-

Protocol: Solid state ATR (Diamond crystal).

-

Diagnostic Bands:

-

3100–3400 cm⁻¹: Amide N-H stretching (Doublet).

-

1680–1700 cm⁻¹: Aldehyde C=O stretch.

-

1640–1660 cm⁻¹: Amide I band (C=O). Note: This will be shifted lower than typical esters due to conjugation and H-bonding.

-

2700–2800 cm⁻¹: The "Fermi Doublet" (C-H stretch of the aldehyde). Validation: Presence of this doublet confirms the aldehyde is intact.

-

High-Performance Liquid Chromatography (HPLC) Protocol[1][2]

Challenge: The phenolic group causes peak tailing on standard silica columns, and the aldehyde is reactive. Solution: Use a fully end-capped C18 column with an acidic mobile phase to keep the phenol protonated (neutral).

Method Parameters (Standardized)

| Parameter | Setting / Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equiv. | High surface area, end-capped to reduce silanol interactions with the amide. |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7, suppressing phenol ionization (pKa ~6.2). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks compared to Methanol; lower backpressure. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 30°C | Improves reproducibility of retention times. |

| Detection | UV @ 254 nm (Purity) & 280 nm (ID) | 254 nm is universal for aromatics; 280 nm is specific for the phenolic system. |

| Injection Volume | 5–10 µL | Prevent column overload. |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration / Injection |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 5 | 95 | Wash (Elute dimers/oligomers) |

| 20.0 | 5 | 95 | Hold |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | Ready for next injection |

Sample Preparation (Critical Steps)

-

Weighing: Accurately weigh 10 mg of substance into an amber volumetric flask (protect from light to prevent photo-oxidation).

-

Dissolution: Add 5 mL Methanol . Sonicate for 5 minutes. The compound dissolves better in MeOH than ACN.

-

Dilution: Make up to volume (10 mL) with 0.1% Formic Acid in Water .

-

Why? Matching the sample solvent to the initial mobile phase (high aqueous) prevents "solvent shock" which causes split peaks for early eluters.

-

-

Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter.

Impurity Profiling Logic

When analyzing this compound, three specific impurities are statistically most probable. The analytical method must resolve these from the main peak.

Figure 2: Degradation pathways and relative elution order logic.

-

Impurity A (Oxidation): The aldehyde oxidizes to a carboxylic acid. This increases polarity, causing it to elute before the main peak.

-

Impurity B (Hydrolysis): The amide hydrolyzes to the acid. Also elutes before the main peak.

-

Differentiation: To distinguish A from B, use LC-MS.[1] Impurity A (+16 mass units), Impurity B (+1 mass unit, -NH2 to -OH exchange).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 335291, this compound derivatives. Retrieved from [Link]

- Global Blood Therapeutics (2017).Patent WO2017197166A1: Substituted benzaldehydes and methods of their use (Voxelotor Synthesis).

-

Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives.[2] Acta Pharmaceutica, 54, 177-191.[2] (Provides grounding for phenolic/amide spectral shifts).

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 5-Formyl-2-hydroxybenzamide

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Formyl-2-hydroxybenzamide. The method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure for this compound in the context of quality control, stability studies, and formulation development. The described protocol has been developed based on established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Its utility has been noted in the preparation of inhibitors for viral proteases and potential dopamine D3 receptor agonists.[1] The purity and stability of this compound are critical for the successful synthesis of downstream products and for ensuring their safety and efficacy. Therefore, a reliable and validated analytical method is essential for its characterization.

This document provides a comprehensive guide to the HPLC analysis of this compound, including a detailed protocol, the scientific rationale behind the method development, and a full validation summary as per ICH Q2(R2) guidelines.[2][3]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [4] |

| Molecular Weight | 165.15 g/mol | [4] |

| Melting Point | 204-206 °C | [1] |

| Predicted pKa | 6.18 ± 0.18 | [1] |

| Solubility | Slightly soluble in Acetone and Methanol | [1] |

| Appearance | White to Off-White Solid | [1] |

The presence of a phenolic hydroxyl group, an aromatic amide, and an aldehyde functional group dictates the polarity and chromatographic behavior of the molecule. The predicted pKa of 6.18 suggests that the phenolic proton is weakly acidic, and controlling the pH of the mobile phase will be crucial for achieving good peak shape and consistent retention times.

HPLC Method Development and Rationale

The chosen analytical technique is reversed-phase HPLC, which is well-suited for separating moderately polar compounds like this compound.[5]

Column Selection

A C18 stationary phase is selected due to its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds. The hydrophobic C18 chains will interact with the aromatic ring of the analyte, providing the primary retention mechanism.

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of acetonitrile and water, with the addition of an acid modifier. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The acidic modifier, phosphoric acid, is used to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 6.18), thereby ensuring a single, sharp peak and preventing tailing. A pH well below the pKa is optimal.

Detection Wavelength

Based on the UV-Vis spectra of structurally similar compounds such as salicylaldehyde, and other aromatic aldehydes and benzamides, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity.[6][7][8] For this method, a wavelength of 254 nm is selected as a starting point, as it is a common wavelength for the detection of aromatic compounds and is likely to provide a good response for the analyte. A full UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity.

Experimental Protocol

Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, water, and phosphoric acid.

-

This compound reference standard.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC grade water. Filter and degas. Mix with acetonitrile in a 60:40 ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a small amount of acetonitrile. Dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL for linearity studies.

Sample Preparation

For bulk drug analysis, accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. For formulated products, a suitable extraction procedure may be required, followed by dilution to the target concentration. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies, spiking a placebo or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[9]

Precision

-

Repeatability (Intra-day precision): The RSD of the results for a minimum of six replicate injections of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): The RSD of the results for the same sample analyzed on different days, by different analysts, or with different equipment. For both, the RSD should be ≤ 2.0%.

Specificity and Stability-Indicating Properties

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. The sample is subjected to stress conditions to produce potential degradation products. The method should be able to resolve the main peak from any degradation products.

Forced Degradation Protocol:

-

Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are diluted to the target concentration and analyzed. The peak purity of the this compound peak should be assessed using a PDA detector.

Visual Workflow

Caption: A streamlined workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Adherence to the validation parameters outlined will ensure the generation of reliable and reproducible data, which is crucial for regulatory submissions and product development.

References

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- ChemicalBook. This compound CAS#: 76143-20-9.

- De Boni, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.

- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- Pharmaffiliates. CAS No : 76143-20-9 | Product Name : this compound.

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL of.... Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

Sources

- 1. Separation of Salicylaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]

Application Note: 5-Formyl-2-hydroxybenzamide as a Bifunctional Building Block in Organic Synthesis

[1]

Part 1: Executive Summary & Molecular Profile

5-Formyl-2-hydroxybenzamide (also known as 5-formylsalicylamide) is a versatile, bifunctional scaffold that bridges the gap between classic salicylamide pharmacology and aldehyde-based conjugation chemistry.[1] Unlike simple salicylamides, the C5-formyl group provides a reactive "handle" for orthogonal functionalization, enabling the construction of complex Schiff bases, targeted prodrugs, and functionalized heterocycles without disrupting the bioactive salicylamide core.[1]

This guide details the protocols for exploiting its three distinct reactive centers:

-

The Formyl Group (C5): Site for condensation reactions (Schiff bases, oximes, Knoevenagel).[1]

-

The Phenolic Hydroxyl (C2): Site for metal chelation or etherification.

-

The Carbamoyl Group (C1): Site for cyclization to 1,3-benzoxazin-4-ones.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Data | Relevance |

| CAS Number | 40187-51-7 | Unique Identifier |

| Molecular Formula | C₈H₇NO₃ | MW: 165.15 g/mol |

| Appearance | Pale yellow/white solid | Color indicates purity (darkening suggests oxidation) |

| Solubility | DMSO, DMF, hot Ethanol | Poor water solubility; requires polar organic solvents |

| pKa (Predicted) | ~7.8 (Phenol), ~13 (Amide) | Phenol deprotonates easily for metal binding |

| Stability | Air-sensitive (Aldehyde) | Store under inert atmosphere to prevent oxidation to acid |

Part 2: Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this single building block.

Figure 1: Divergent synthesis pathways.[1] The C5-formyl group enables library generation (green/yellow paths), while the salicylamide core allows for heterocycle formation (red path).[1]

Part 3: Application Protocols

Application 1: Synthesis of Bioactive Schiff Base Ligands

Context: Salicylaldehyde-derived Schiff bases are privileged ligands for transition metals (Cu, Zn, V) with potent antimicrobial and catalytic properties.[1] The this compound analog introduces an amide hydrogen bond donor/acceptor, altering the secondary coordination sphere and solubility profile.[1]

Protocol: Condensation with Primary Amines

Target: N-(5-carbamoyl-4-hydroxybenzylidene)amines.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary Amine (e.g., aniline, ethylenediamine) (1.0 - 1.1 equiv)[1]

-

Solvent: Ethanol (absolute) or Methanol

-

Catalyst: Glacial Acetic Acid (cat.[2] 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of hot absolute ethanol. Ensure complete dissolution; the solution may be pale yellow.

-

Addition: Add 1.0 mmol of the primary amine dropwise.

-

Note: If using a diamine (e.g., ethylenediamine) for "Salen" type ligands, use 0.5 equiv of diamine.[1]

-

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The spot for the aldehyde (lower Rf) should disappear, replaced by a less polar imine spot.

-

Isolation:

-

Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

-

The Schiff base typically precipitates as a colored solid (yellow/orange).

-

Filter the precipitate under vacuum.[2]

-

-

Purification: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol/DMF if necessary.

Mechanism & Insight: The reaction proceeds via nucleophilic attack of the amine on the C5-aldehyde. The ortho-hydroxyl group at C2 does not interfere; in fact, it often stabilizes the resulting imine via intramolecular hydrogen bonding (enol-imine form), enhancing the hydrolytic stability of the product.[1]

Application 2: Synthesis of Prodrug Linkers (Oxime Ligation)

Context: As described in patent literature (e.g., WO2005034856), the formyl group can serve as a conjugation site for drugs or targeting moieties via oxime formation.[1] This bond is stable at physiological pH but can be cleaved under specific acidic conditions or by enzymatic action.

Protocol: Oxime Formation

Target: 5-(Hydroxyimino)methyl-2-hydroxybenzamide derivatives.

Reagents:

-

This compound (1.0 equiv)[1]

-

Hydroxylamine hydrochloride (or substituted hydroxylamine) (1.2 equiv)

-

Base: Sodium Acetate (1.5 equiv)

-

Solvent: Ethanol/Water (1:1)

Methodology:

-

Preparation: Dissolve this compound in ethanol.

-

Buffer: Dissolve hydroxylamine HCl and sodium acetate in a minimum amount of water.

-

Reaction: Add the aqueous solution to the ethanolic aldehyde solution. Stir at room temperature for 2–4 hours.

-

Why Sodium Acetate? It buffers the HCl released from the hydroxylamine salt, preventing acid-catalyzed hydrolysis of the amide group while maintaining a pH suitable for oxime formation (pH ~4-5).[1]

-

-

Workup: Remove ethanol under reduced pressure. Dilute with water.[3][4] The oxime usually precipitates. Filter and dry.[2]

Application 3: Heterocycle Construction (Benzoxazinones)

Context: The salicylamide motif (2-hydroxybenzamide) is a precursor to 1,3-benzoxazin-4-ones.[1] By reacting the amide nitrogen and the phenolic oxygen with a second carbonyl source, one can close the ring.[1] Using this compound allows for the creation of formyl-functionalized benzoxazinones, which can be further derivatized.[1]

Reaction: this compound + R-CHO (or Triethyl Orthoformate) → 6-Formyl-1,3-benzoxazin-4-one derivative.[1]

Critical Consideration: The C5-formyl group is reactive.[3] If you use a generic aldehyde to close the ring, you must ensure selectivity.[1]

-

Strategy: Use Triethyl Orthoformate (TEOF) to close the ring. TEOF reacts preferentially with the amide/phenol nucleophiles to form the benzoxazinone core, leaving the C5-aldehyde largely intact under controlled conditions.[1]

Protocol (TEOF Cyclization):

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Incomplete water removal | Use a Dean-Stark trap or molecular sieves to drive equilibrium. |

| Dark Product | Oxidation of phenol/aldehyde | Perform reaction under Nitrogen/Argon. Use fresh reagents. |

| No Precipitation | Product too soluble | Evaporate solvent to 1/3 volume; add cold diethyl ether or hexane to induce crystallization. |

| Multiple Spots on TLC | Hydrolysis of Imine | Avoid silica gel (acidic); use alumina plates or neutralize silica with 1% triethylamine. |

Part 5: References

-

Synthesis of Salicylamide Derivatives:

-

Prodrug Applications (Patent):

-

Title: Targeted drug-formaldehyde conjugates and methods of making and using the same (WO2005034856A2).

-

Source: WIPO / Google Patents.

-

URL:

-

Relevance: Explicitly cites "5-formylsalicylamide" as a building block for oxime-linked prodrugs.

-

-

Schiff Base Chemistry Context:

-

Benzoxazinone Cyclization:

-

Title: Synthesis and properties of new 2-alkyl-1,4-benzoxazepine derivatives (Cyclization mechanisms).

-

Source: Polish Journal of Chemistry / ResearchGate.

-

URL:[Link]

-

Relevance: Describes the cyclization of salicylamide derivatives to heterocycles.

-

Sources

- 1. CN104557604A - Synthetic method for 5-acetylsalicylamide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 5-Formyl-2-hydroxybenzamide Synthesis

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 5-Formyl-2-hydroxybenzamide (also known as 5-formylsalicylamide). This compound is a critical pharmacophore, most notably acting as the primary covalent binder in Voxelotor (GBT440) , a drug used for Sickle Cell Disease treatment.

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting

Executive Summary: The "Yield Trap"